molecular formula C5H9Cl B1630857 5-Chloro-1-pentene CAS No. 928-50-7

5-Chloro-1-pentene

Cat. No. B1630857
CAS RN: 928-50-7
M. Wt: 104.58 g/mol
InChI Key: UPOBJNRMUDPATE-UHFFFAOYSA-N
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Description

5-Chloro-1-pentene is an unsaturated hydrocarbon compound, with the molecular formula C5H9Cl. It is an isomer of 1-chloro-2-pentene, with the chlorine atom located in the fifth position of the pentene chain. 5-Chloro-1-pentene is a colorless liquid with a sweet smell. It is soluble in most organic solvents, and is used as a starting material in the synthesis of various organic compounds.

Scientific Research Applications

Electrochemical Reduction and Cyclization

The electrochemical reduction of halopentanes, including 1-chloro-5-iodopentane which can yield 5-chloro-1-pentene, has been studied at carbon electrodes. This process results in products like cyclopentane, n-pentane, and 1,10-dichlorodecane, indicating applications in synthesis and organic electrochemistry (Pritts & Peters, 1994).

Linkage Isomerization in Organometallic Chemistry

Research on (η1-5-Chloropentene)pentacarbonylchromium(0) has revealed insights into linkage isomerization where 5-chloropentene is bonded to chromium. This study provides valuable information for understanding organometallic reaction mechanisms and designing new organometallic compounds (Ladogana et al., 1997).

Isomerization Over Catalysts

The isomerization of 1-pentene over H-ZSM-5 catalysts, relevant to 5-chloro-1-pentene, demonstrates the ability to control reaction pathways in petrochemical processing and synthesis (Maeurer & Kraushaar-Czarnetzki, 1999).

Oligomerization in Ionic Liquids

A study on the oligomerization of 1-pentene using a chlorogallate(III) ionic liquid, relevant to 5-chloro-1-pentene, indicates potential applications in producing lubricant base oils and understanding ionic liquid catalysis (Atkins, Seddon, & Swadźba-Kwaśny, 2011).

Novel Rearrangements in Heterocyclic Systems

Research on (E)-2-Chlorodimethylstannyl-3-diethylboryl-2-pentene, related to 5-chloro-1-pentene, explores novel rearrangements in fused zwitterionic heterocyclic systems, crucial for the development of new heterocyclic compounds and reaction pathways (Wrackmeyer et al., 1995).

Photolysis Studies

Studies on the photolysis of 1-pentene, pertinent to 5-chloro-1-pentene, offer insights into the reaction mechanisms of alkenes under high-energy conditions, useful in fields like atmospheric chemistry and photochemical processes (Niedzielski, Makulski, & Gawlowski, 1978).

Selectivity in Catalysis

Research on the isomerization of 1-pentene over various catalysts, applicable to 5-chloro-1-pentene, has implications for understanding and controlling selectivity in catalytic processes, essential for efficient and sustainable chemical synthesis (McMunn, Moyes, & Wells, 1978).

properties

IUPAC Name

5-chloropent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl/c1-2-3-4-5-6/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOBJNRMUDPATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335143
Record name 5-Chloro-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-pentene

CAS RN

928-50-7
Record name 5-Chloro-1-pentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
EA Hill, HR Ni - The Journal of Organic Chemistry, 1971 - ACS Publications
In previous work, it has been shown that the Gri-gnard reagent 1 from cyclobutylmethyl chloride under-goes a ring-cleavage rearrangement to 2.2 In addition, rearrangement of Grignard …
Number of citations: 23 pubs.acs.org
ME Van Dommelen, JW De Haan… - Organic Magnetic …, 1980 - Wiley Online Library
… of C-1 and C-2 in 5-chloro-1-pentene in nine different conformations. Two different concepts … in seven out of nine conformations of 5-chloro-1-pentene. This reduces the LEF to a means …
PE Peterson, JE Duddey - Journal of the American Chemical …, 1966 - ACS Publications
… We concludethat in the case of 5-chloro-1pentene the transition state in which the incipient cationic carbon has only partial bonding to chlorine probably proceeds, as in the hexene case…
Number of citations: 60 pubs.acs.org
G Chuchani, JA Hernandeza… - International Journal of …, 1979 - Wiley Online Library
… phase thermal decomposition of 4-chloro-l-butene, and also to assess the effect of the vinyl substituent along the alkyl part of organic halides in substrates such as 5-chloro-1-pentene …
Number of citations: 12 onlinelibrary.wiley.com
PE Peterson, EVP Tao - Journal of the American Chemical …, 1964 - ACS Publications
… Previously a 1,4-chlorine shift was found in addition of trifluoroacetic acid to 5-chloro-l-pentyne5 but not in addition of trifluoroacetic acid to 5-chloro-1-pentene. The present …
Number of citations: 15 pubs.acs.org
MS Mubarak, DG Peters - Journal of Electroanalytical Chemistry, 1995 - Elsevier
… in high yield (79%-86%) as we11 as smaller quantities of l-chloropentane (11% 18%) and 5-chloro-1-pentene … (Aldrich, 99%) and 5-chloro-1-pentene (Lancaster, 97%). …
Number of citations: 50 www.sciencedirect.com
WA Pritts, DG Peters - Journal of the Electrochemical Society, 1994 - iopscience.iop.org
… , one can obtain substantial yields of n-pentane, 1-pentene, 1-chloropentane, and 1,10-dichlorodecane as well as smaller amounts of cis- and trans-2-pentene, 5-chloro-1pentene, 1,4-…
Number of citations: 19 iopscience.iop.org
D VAN, JW DE HAAN - 1980 - pascal-francis.inist.fr
Keyword (fr) COMPOSE ORGANIQUE HALOGENE ETUDE THEORIQUE METHODE CNDO 2 POTENTIEL ELECTRIQUE METHODE INDO INTERACTION DIPOLE DIPOLE SPECTRE …
Number of citations: 0 pascal-francis.inist.fr
E Rosenberg, JJ Zuckerman - Journal of Organometallic Chemistry, 1971 - Elsevier
… 5-chloro-1-pentene which undergoes alkyl group redistribution to form a mixture of alkyltin … the procedure of Benkeser and Cunico3 gave 1-deuterio-I-(trichlorosilyl)-5-chloro-1-pentene …
Number of citations: 3 www.sciencedirect.com
CF Lochow, RG Miller - The Journal of Organic Chemistry, 1976 - ACS Publications
… High-yield catalytic isomerizations of 5-chloro-1 -pentene and of 4-penten-l-ol were also achieved. The configurationally specific catalytic generation of an enol ether from allyl phenyl …
Number of citations: 53 pubs.acs.org

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